Dabuzalgron hydrochloride
Overview
Description
Dabuzalgron hydrochloride is a small molecule drug that acts as a selective alpha-1A adrenergic receptor agonist. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of urogenital diseases, particularly urinary incontinence . The compound has a molecular formula of C12H16ClN3O3S and is known for its high selectivity towards alpha-1A adrenergic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dabuzalgron hydrochloride involves several key steps. The core structure is a sulfonamide, specifically N-phenylmethanesulfonamide, which carries a chloro group at position 2, a 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and a methyl group at position 6 . The synthetic route typically involves the following steps:
Formation of the sulfonamide core: This is achieved by reacting phenylmethanesulfonyl chloride with an appropriate amine.
Introduction of the chloro group: Chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the imidazolylmethoxy group: This step involves the reaction of the chloro-substituted sulfonamide with 4,5-dihydro-1H-imidazole-2-methanol under basic conditions.
Methylation: The final step involves methylation of the aromatic ring using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: Dabuzalgron hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of methoxy or other alkoxy groups.
Scientific Research Applications
Dabuzalgron hydrochloride has several scientific research applications:
Chemistry: Used as a model compound for studying alpha-1A adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving adrenergic receptors.
Medicine: Explored for its potential in treating heart failure and preventing doxorubicin-induced cardiotoxicity
Industry: Utilized in the development of new therapeutic agents targeting adrenergic receptors.
Mechanism of Action
Dabuzalgron hydrochloride exerts its effects by selectively binding to and activating alpha-1A adrenergic receptors. This activation leads to a cascade of intracellular signaling events, primarily involving the activation of extracellular signal-regulated kinases (ERK) and other downstream effectors . The compound’s cardioprotective effects are attributed to its ability to enhance mitochondrial function and regulate gene transcription related to energy production .
Comparison with Similar Compounds
A61603: Another selective alpha-1A adrenergic receptor agonist with similar therapeutic applications.
Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Methoxamine: An alpha-adrenergic receptor agonist used to treat hypotension.
Uniqueness: Dabuzalgron hydrochloride is unique due to its high selectivity for alpha-1A adrenergic receptors, which minimizes off-target effects and enhances its therapeutic potential . Unlike non-selective agonists, this compound provides targeted activation of specific adrenergic pathways, making it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S.ClH/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18;/h3-4,16H,5-7H2,1-2H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRMKDCRDUXTBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176344 | |
Record name | Dabuzalgron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R450 is a selective alpha 1 adrenoreceptor antagonist. Research on the management of urinary incontinence suggests that it is most likely an antagonist at alpha-1B and alpha-1D, while it acts as an agonist on alpha-1a. | |
Record name | R450 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05469 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
219311-43-0 | |
Record name | Dabuzalgron hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabuzalgron hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DABUZALGRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7Q00A39MF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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